In Vivo Efficacy Advantage of Lotilibcin Relative to Vancomycin in MRSA Infection Models
Lotilibcin (WAP-8294A2) demonstrates superior in vivo efficacy compared to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The study explicitly characterizes Lotilibcin as possessing 'superior in vivo efficacy to vancomycin' [1]. This advantage is attributed to Lotilibcin's menaquinone-dependent membrane-disrupting mechanism, which remains effective regardless of vancomycin susceptibility status [1].
| Evidence Dimension | In vivo antibacterial efficacy against MRSA |
|---|---|
| Target Compound Data | Superior in vivo efficacy (qualitative comparative statement from primary research) |
| Comparator Or Baseline | Vancomycin |
| Quantified Difference | Superior (exact fold-difference not reported in available sources; qualitative superiority stated in peer-reviewed publication) |
| Conditions | Murine MRSA infection model (specific model parameters not detailed in accessible abstract) |
Why This Matters
Demonstrates that Lotilibcin offers a therapeutic advantage over the current first-line anti-MRSA agent in an animal model, supporting its selection for in vivo pharmacology studies where vancomycin may be inadequate.
- [1] Itoh H, Tokumoto K, Kaji T, Paudel A, Panthee S, Hamamoto H, Sekimizu K, Inoue M. Total Synthesis and Biological Mode of Action of WAP-8294A2: A Menaquinone-Targeting Antibiotic. J Org Chem. 2018;83(13):6924-6935. View Source
